Tris(pentane-2,4-dionato-O,O')molybdenum
Description
Overview of Metal β-Diketonate Complexes in Coordination Chemistry
The properties of metal β-diketonate complexes can be fine-tuned by modifying the substituents on the ligand backbone, which alters their steric and electronic nature. nih.govresearchgate.net Generally, these complexes are characterized by their volatility, thermal stability, and high solubility in organic solvents. nih.gov These characteristics make them excellent precursors for various applications, including:
Catalysis: They are used in a wide range of organic reactions such as polymerization, oxidation, and hydrogenation. google.com
Materials Science: They serve as precursors in Metal-Organic Chemical Vapour Deposition (MOCVD) for the synthesis of metal oxide thin films and nanoparticles. nih.govresearchgate.net
Emissive Materials: Certain complexes exhibit luminescent properties, making them suitable for applications in energy-efficient lighting and displays.
The coordination geometry of the metal center is influenced by the metal ion and the specific ligands, with octahedral geometry being common for complexes like [M(acac)₃]. researchgate.netresearchgate.net The delocalization of electrons within the chelate ring contributes to the electronic stability of these compounds. acs.org
Significance of Molybdenum(III) Acetylacetonate (B107027) within the Context of Transition Metal Chemistry
Molybdenum(III) acetylacetonate holds a significant position in the chemistry of transition metals due to the relative rarity and specific reactivity of the Mo(III) oxidation state. While molybdenum can exist in various oxidation states, the +6 state, as seen in Molybdenyl acetylacetonate (MoO₂(acac)₂), is more common. acs.orgnist.govnih.gov The synthesis of the trivalent Mo(acac)₃, therefore, provides a crucial entry point into the less-explored chemistry of Mo(III).
The synthesis of Molybdenum(III) acetylacetonate can be achieved through several routes, including the reaction of a molybdenum(III) source like potassium hexachloromolybdate(III) with acetylacetone (B45752), or the reaction of molybdenum hexacarbonyl with refluxing acetylacetone. google.comacs.org The resulting complex is monomeric and does not readily react with Lewis bases such as water or pyridine, indicating a coordinatively saturated and stable compound. google.com
The electronic configuration of the Mo³⁺ ion (a d³ system) in an octahedral field leads to interesting magnetic and spectroscopic properties. Its stability and well-defined structure make it an important model compound for studying the fundamental properties of trivalent molybdenum. acs.org Furthermore, its role as a precursor for creating other molybdenum compounds and materials underscores its importance. For instance, thermogravimetric analysis shows that it decomposes to form molybdenum(VI) oxide (MoO₃). researchgate.net
Current Research Landscape and Emerging Applications of Tris(pentane-2,4-dionato-O,O')molybdenum
The current research involving this compound and related complexes is primarily focused on catalysis and materials science. Its utility as a catalyst or catalyst precursor is a major driver of ongoing studies.
Catalysis:
Epoxidation: Molybdenum complexes are well-known catalysts for the epoxidation of olefins, a vital industrial process. acs.org Research continues to explore the mechanism of oxygen atom transfer from alkyl hydroperoxides, with Mo(acac)₃ and its derivatives serving as key components in mechanistic studies. While Mo(VI) species like MoO₂(acac)₂ are often the active catalysts in these reactions, Mo(acac)₃ can act as a precursor to these catalytically active species. acs.org
Alkene Metathesis: Recent advancements have shown that molybdenum-based complexes are highly efficient catalysts for enantioselective alkene metathesis. nih.gov While much of this work focuses on complexes with specialized ligands, the fundamental coordination chemistry learned from compounds like Mo(acac)₃ provides a basis for designing new and improved catalysts. nih.gov
Nitrogen Fixation: Single molybdenum atoms anchored on porous carbon, derived from molybdenum precursors, have been investigated as effective catalysts for the electrocatalytic reduction of nitrogen to ammonia (B1221849) under ambient conditions, offering a potential alternative to the energy-intensive Haber-Bosch process. capes.gov.br
Materials Science:
Precursor for Molybdenum-Based Materials: Mo(acac)₃ is a viable precursor for depositing thin films of molybdenum oxides (like MoO₃) and molybdenum disulfide (MoS₂). researchgate.net MoS₂ is a two-dimensional semiconductor with unique electronic and optical properties, making it a material of high interest for future electronics and optoelectronics. researchgate.net The controlled decomposition of Mo(acac)₃ is a key step in synthesizing these advanced materials.
The development of new Lewis acids for applications in organic electronics is another emerging area. While research has heavily focused on compounds like tris(pentafluorophenyl)borane, the principles of ligand and metal center modification are broadly applicable, suggesting potential future research directions for metal β-diketonates, including molybdenum complexes. rsc.org
Structure
3D Structure of Parent
Properties
CAS No. |
14284-90-3 |
|---|---|
Molecular Formula |
C15H24MoO6 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C5H8O2.Mo/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
YMQWYRWCGVORNA-LNTINUHCSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mo] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mo] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Tris(pentane-2,4-dionato-O,O')molybdenum
The synthesis of Mo(acac)₃ can be broadly categorized into direct methods starting from common molybdenum precursors and ligand exchange reactions.
Several molybdenum-containing starting materials can be used for the direct synthesis of Mo(acac)₃. The most common methods involve molybdenum compounds in various oxidation states.
From Molybdenum Hexacarbonyl (Mo(CO)₆): A commercially viable method involves the reaction of molybdenum hexacarbonyl, where molybdenum is in the 0 oxidation state, with an excess of acetylacetone (B45752). google.com The reaction is typically performed by heating a mixture of the two reactants, where acetylacetone itself serves as the solvent. google.com This process involves both the substitution of the carbonyl ligands and the oxidation of the molybdenum center to the +3 state. The reaction yields dark-purple crystals of the final product. google.com
From Molybdenum(III) Halide Complexes: A high-yield laboratory synthesis starts with a trivalent molybdenum precursor, such as potassium hexachloromolybdate(III) (K₃MoCl₆). researchgate.net This method involves dissolving the molybdenum salt in an aqueous solution containing acetylacetone. The acetylacetonate (B107027) anion displaces the chloride ligands to form the stable Mo(acac)₃ complex, which precipitates from the solution. researchgate.netgoogle.com
From Electrolytically-Generated Mo(III): An alternative aqueous route utilizes trivalent molybdenum ions generated in situ through the electrolytic reduction of a hexavalent molybdenum source. researchgate.net Once the Mo(III) ions are formed in the aqueous medium, the addition of acetylacetone leads to the formation and precipitation of the desired complex. google.com
A summary of these direct synthetic routes is presented in Table 1.
Table 1: Overview of Direct Synthetic Routes to this compound
| Molybdenum Precursor | Key Reagents | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Molybdenum Hexacarbonyl (Mo(CO)₆) | Acetylacetone | Heat (100-160°C) in an inert atmosphere; Acetylacetone as solvent. | ~93% | google.com |
| Potassium Hexachloromolybdate(III) (K₃MoCl₆) | Acetylacetone, Water, Base/Buffer (e.g., NH₄OH) | Aqueous solution, 40-60°C, inert atmosphere. | ~89% | google.com |
| Electrolytically-reduced Mo(VI) | Aqueous solution of Mo(VI) source, Acetylacetone, Ammonium (B1175870) Hydroxide | Electrolytic reduction followed by reaction at ~50°C. | ~12% | google.com |
Ligand exchange is a fundamental process in coordination chemistry where one ligand displaces another in the coordination sphere of a metal ion. The synthesis of Mo(acac)₃ from Mo(CO)₆ is a prime example of this, as the carbonyl ligands are replaced by acetylacetonate ligands. google.com
While transmetalation—a reaction involving the transfer of ligands from one metal center to another—is a common strategy in organometallic synthesis, its application is less specifically documented for Mo(acac)₃. wikipedia.org However, a related process, often termed metathesis, is a general route for preparing metal acetylacetonates (B15086760). wikipedia.org This typically involves the reaction of a metal halide with a salt of the acetylacetonate anion, such as thallium(I) acetylacetonate (Tl(acac)). For instance, a molybdenum(III) halide could, in principle, react with three equivalents of Tl(acac) or Na(acac) to yield Mo(acac)₃ and the corresponding metal halide salt. This type of salt metathesis reaction avoids the need for a separate base to deprotonate the acetylacetone.
Influence of Reaction Parameters on Synthesis Efficiency and Product Purity
The success of the synthesis, in terms of both yield and purity, is highly dependent on the careful control of several reaction parameters.
Atmosphere: The molybdenum(III) center in the product is susceptible to oxidation. Therefore, it is imperative that the synthesis, subsequent isolation, and purification steps are conducted under an inert atmosphere, such as nitrogen or argon, to prevent the formation of oxidation byproducts like molybdenyl acetylacetonate (MoO₂(acac)₂). google.comgoogle.com
Temperature: The optimal temperature range varies with the chosen synthetic route. For the molybdenum hexacarbonyl method, temperatures between 100°C and 160°C are effective, with a preferred range of 140°C to 150°C to ensure a reasonable reaction rate without significant decomposition. google.com Aqueous methods are typically conducted at lower temperatures, often between 40°C and 60°C, to balance reactant solubility and reaction speed while minimizing side reactions. google.com
Reactant Concentration and Stoichiometry: In the Mo(CO)₆ route, the molar ratio of the precursor to acetylacetone is controlled, with concentrations typically ranging from 0.005 to 0.20 moles of Mo(CO)₆ per mole of acetylacetone. google.com For aqueous syntheses, using an excess of acetylacetone, often 1.5 to 4 times the theoretical amount, can drive the reaction to completion and improve yields. google.comresearchgate.net
pH Control: In aqueous syntheses, the pH of the solution is a critical parameter. The formation of the acetylacetonate anion is facilitated by a base. Often, a weak base like ammonia (B1221849) (generated from urea (B33335) hydrolysis) or a buffer like sodium acetate (B1210297) is added to maintain a suitable pH for deprotonation of acetylacetone and subsequent complexation, while avoiding the precipitation of molybdenum hydroxides. researchgate.net
Purification: The purity of the final product is significantly enhanced by the purification method. Mo(acac)₃ is a crystalline solid that can be sublimed under vacuum. google.comgoogle.com This technique is highly effective for separating the volatile complex from non-volatile impurities, yielding a product with a sharp melting point (around 225-229°C). google.comgoogle.com
Table 2: Key Reaction Parameters and Their Influence on Synthesis
| Parameter | Influence on Synthesis | Typical Conditions / Control Measures |
|---|---|---|
| Atmosphere | Prevents oxidation of the Mo(III) center to Mo(V) or Mo(VI) species. | Strict use of inert gas (Nitrogen, Argon) throughout the reaction and workup. google.comgoogle.com |
| Temperature | Affects reaction rate, reactant solubility, and potential for thermal decomposition. | 140-150°C for Mo(CO)₆ route; 40-60°C for aqueous routes. google.comgoogle.com |
| Reactant Ratio | Impacts reaction equilibrium and yield. | Excess acetylacetone is often used to ensure complete complexation. google.com |
| Solvent/pH | Affects reactant solubility and facilitates ligand deprotonation. | Acetylacetone can serve as the solvent; aqueous routes require pH control with a base/buffer. google.comresearchgate.net |
| Purification Method | Crucial for isolating the pure complex from byproducts and unreacted starting materials. | Vacuum sublimation is a highly effective method for obtaining high-purity crystalline Mo(acac)₃. google.comgoogle.com |
Mechanistic Investigations of Complex Formation
The formation of this compound involves several fundamental chemical steps. The core of the reaction is the formation of a chelate ring between the molybdenum ion and the acetylacetonate ligand. wikipedia.org
The acetylacetone molecule exists in tautomeric equilibrium with its enol form. The proton on the α-carbon is acidic and can be removed by a base to form the resonance-stabilized acetylacetonate anion (acac⁻). researchgate.net This anion acts as a nucleophile, coordinating to the electrophilic Mo(III) center through its two oxygen atoms to form a stable six-membered chelate ring. wikipedia.org
In the synthesis from molybdenum hexacarbonyl, the mechanism is more complex, involving a change in the oxidation state of the metal. The reaction proceeds via the displacement of the six carbon monoxide (CO) ligands by three bidentate acetylacetonate ligands. This ligand substitution is coupled with the oxidation of Mo(0) to Mo(III). A practical indicator of the reaction's progression is the cessation of molybdenum hexacarbonyl sublimation, which suggests the starting material has been consumed. google.com
For syntheses starting from an aqueous Mo(III) source, the mechanism is a more straightforward complexation. The Mo(III) ion, likely existing as a hydrated aqua complex [Mo(H₂O)₆]³⁺, undergoes sequential ligand substitution where water molecules are replaced by acetylacetonate anions until the thermodynamically stable, neutral Mo(acac)₃ complex is formed and precipitates from the aqueous solution.
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of Tris(pentane-2,4-dionato-O,O')molybdenum
Single crystal X-ray diffraction stands as the definitive method for determining the precise spatial arrangement of atoms in a crystalline solid. This technique has been instrumental in elucidating the detailed structural features of this compound.
The molybdenum(III) ion in this compound is coordinated by three bidentate pentane-2,4-dionate ligands, resulting in a coordination number of six. The six oxygen atoms from the three ligands surround the central molybdenum atom in a nearly perfect octahedral geometry. This arrangement gives the complex a three-bladed propeller-like structure. nih.gov The molecule possesses idealized D₃ point symmetry, a feature common to many tris-chelate complexes of this type.
Table 1: Representative Bond Parameters for Metal-Pentanedionate Complexes
| Parameter | Value | Compound |
|---|---|---|
| Al-O Bond Length | 1.8741(14) - 1.8772(14) Å | Tris(3-chloro-pentane-2,4-dionato-κ(2)O,O')aluminium nih.gov |
| Cr-O Bond Lengths | ~1.95 Å (average) | Tris(pentane-2,4-dionato)chromium(III) rsc.orgcapes.gov.br |
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. While specific polymorphic forms of this compound are not detailed in the provided search results, this phenomenon is common in coordination complexes. Isomorphism, where different compounds crystallize in the same structure, is also observed. For instance, tris(pentane-2,4-dionato)chromium(III) is isomorphous with the corresponding aluminum and cobalt complexes. The study of polymorphism and isomorphism provides insights into the factors that govern crystal lattice formation and stability.
Vibrational Spectroscopy (IR, Raman) for Ligand and Metal-Ligand Mode Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within a molecule. By analyzing the vibrational frequencies, one can identify the characteristic stretching and bending modes of the pentane-2,4-dionate ligand and the crucial metal-oxygen bonds.
In the spectrum of this compound, specific regions are of particular interest. The bands associated with the C=O and C=C stretching vibrations of the acetylacetonate (B107027) ligand are typically observed in the 1500-1600 cm⁻¹ region. The positions of these bands are sensitive to the strength of the metal-oxygen bond. The lower frequency region, generally below 600 cm⁻¹, contains the vibrations corresponding to the Mo-O stretching and bending modes. The assignment of these bands provides a direct measure of the metal-ligand bond strength.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of molecules in solution. For paramagnetic complexes like molybdenum(III) acetylacetonate (d³ configuration), the presence of unpaired electrons significantly affects the NMR spectrum, leading to broadened signals and large chemical shifts.
Despite these challenges, ¹H NMR can provide insights into the symmetry of the complex in solution. For a rigid D₃ symmetric molecule, one would expect to observe distinct resonances for the methyl protons and the methine proton of the acetylacetonate ligand. In the ¹H NMR spectra of analogous tris(pyrazolyl)borate molybdenum complexes, distinct signals for the different protons on the ligands are observed, confirming the structure in solution. nih.gov Dynamic processes, such as ligand exchange or rearrangement, can be studied by variable-temperature NMR experiments.
Mass Spectrometry for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak [Mo(acac)₃]⁺ would confirm the integrity of the complex in the gas phase. The fragmentation pattern typically involves the sequential loss of the acetylacetonate ligands. This can provide information about the relative strengths of the metal-ligand bonds. For instance, the observation of ions such as [Mo(acac)₂]⁺ and [Mo(acac)]⁺ would be expected. While a specific mass spectrum for the title compound is not provided, the NIST WebBook lists mass spectrometry data for related molybdenum complexes, such as Molybdenyl acetylacetonate. nist.govnist.gov
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
The electronic spectrum of this compound(III), often abbreviated as Mo(acac)₃, is characterized by intense absorption bands in the ultraviolet (UV) and visible regions. These absorptions are primarily attributed to ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions. The d-d transitions, which are characteristic of transition metal complexes, are often obscured by these more intense bands.
While specific high-resolution spectral data for Mo(acac)₃ is not abundantly available in the public domain, analysis of related first-row transition metal tris(acetylacetonate) complexes, such as those of Cr(III), Mn(III), and Fe(III), provides a framework for understanding its electronic structure. rsc.org For these complexes, the intense UV bands are assigned to π → π* transitions within the acetylacetonate ligand, while the bands in the near-UV and visible regions are typically assigned to LMCT from the oxygen donor atoms to the metal d-orbitals. rsc.org
A theoretical study on related molybdenum complexes with tridentate Schiff base ligands suggests that electronic absorption spectra can be effectively interpreted using computational methods like time-dependent density functional theory (TD-DFT), which can help in assigning the various electronic transitions. researchgate.net
Information regarding the emission properties, such as fluorescence or phosphorescence, of this compound(III) is scarce. However, studies on other metal acetylacetonate complexes, for instance, terbium(III)-acetylacetonate, have demonstrated luminescence. researchgate.net This suggests that, under appropriate conditions, Mo(acac)₃ might also exhibit emissive properties, a subject that warrants further investigation. The study of luminescence in similar chromium(III) complexes has revealed detailed insights into their excited state dynamics. nih.gov
Table 1: Illustrative Electronic Absorption Data for Related Metal Tris(acetylacetonate) Complexes
| Complex | Absorption Maximum (λ_max) / nm | Assignment | Reference |
| Fe(acac)₃ | 270, 355, 440 (shoulder) | π → π, LMCT, d-d | mdpi.comnih.gov |
| Cr(acac)₃ | ~330, ~415 | π → π, d-d | nih.gov |
| Co(acac-NO₂)₃ | 261, 583 | π → π*, d-d | nih.gov |
This table is for comparative purposes and does not represent data for this compound.
Thermal Decomposition Studies (e.g., Thermogravimetric Analysis) for Precursor Applications
The thermal stability and decomposition pathway of this compound are of significant interest due to its use as a precursor in Chemical Vapor Deposition (CVD) for the synthesis of molybdenum-containing thin films, such as molybdenum trioxide (MoO₃). rsc.orgacs.org Thermogravimetric analysis (TGA) is a primary technique used to study these properties.
A study by Abramov et al. (2014) investigated the thermal properties of Mo(acac)₃ and confirmed that its decomposition leads to the formation of MoO₃. researchgate.net The decomposition process is complex and can be influenced by the atmosphere (e.g., inert or oxidative) and heating rate.
Under an inert atmosphere, the decomposition of metal acetylacetonates (B15086760) can proceed through the formation of various volatile organic fragments and a solid residue. Mass spectrometer studies of the thermal decomposition of various metal acetylacetonates have identified products such as acetone, acetylacetone (B45752), and other organic radicals. acs.orgresearchgate.net
For precursor applications, understanding the temperature at which decomposition begins and the nature of the final product is crucial. For instance, the controlled decomposition of Mo(acac)₃ is a viable route to produce MoO₃, a material with applications in gas sensors, batteries, and catalysis. mdpi.commdpi.comnih.govresearchgate.net The thermal decomposition of related molybdenum precursors, such as molybdenum oxide precursors, has been shown to proceed through several intermediate stages before the final oxide is formed. mdpi.com
Table 2: Representative Thermogravimetric Data for the Decomposition of this compound
| Temperature Range (°C) | Atmosphere | Mass Loss (%) | Resulting Product | Reference |
| > 200 | Not specified | Not specified | MoO₃ | researchgate.net |
This table illustrates the general decomposition behavior. Detailed, quantitative TGA data with specific temperature ranges and corresponding mass losses under controlled atmospheres for this compound are not readily available in the cited literature.
Electronic Structure, Bonding, and Computational Chemistry
Electronic Configuration and Oxidation State of Molybdenum in Tris(pentane-2,4-dionato-O,O')molybdenum
In this compound, the molybdenum metal center is in the +3 oxidation state. researchgate.netrsc.org The acetylacetonate (B107027) (acac) ligand is a bidentate monoanion; with three such ligands, the complex achieves charge neutrality with a trivalent metal ion.
Molybdenum (Mo), element number 42, possesses a neutral ground-state electron configuration that is an exception to the Aufbau principle. To achieve the greater stability of a half-filled d-orbital, its configuration is [Kr] 4d⁵ 5s¹ rather than the expected [Kr] 4d⁴ 5s².
To determine the electron configuration of the Molybdenum(III) ion (Mo³⁺), three electrons are removed from the neutral atom. The single 5s electron is removed first, followed by two electrons from the 4d subshell. This results in a final electron configuration for Mo³⁺ of [Kr] 4d³. This d³ configuration gives rise to a quartet ground state (S=3/2). bibis.ir
| Species | Electron Configuration | d-electron Count | Oxidation State |
|---|---|---|---|
| Molybdenum (Mo) | [Kr] 4d⁵ 5s¹ | - | 0 |
| Molybdenum(III) ion (Mo³⁺) | [Kr] 4d³ | 3 | +3 |
Molecular Orbital Theory and Chemical Bonding Analysis
Molecular orbital (MO) theory provides a sophisticated model for understanding the distribution of electrons and the nature of chemical bonds within a molecule. core.ac.uk In this framework, atomic orbitals of the constituent atoms combine to form a new set of molecular orbitals that extend over the entire molecule. core.ac.uk
The Extended Hückel Molecular Orbital (EHMO) method is a semi-empirical quantum chemistry approach that includes all valence electrons, both σ and π, in its calculations. chemrxiv.org Unlike simpler methods that might only consider π systems, EHMO provides a more complete picture of the molecular orbital landscape. mdpi.com The method calculates the relative energies of the molecular orbitals and the coefficients of the atomic orbitals that comprise them. mdpi.com For a complex like Mo(acac)₃, an EHMO calculation would construct the molecular orbitals by forming linear combinations of the molybdenum's valence 4d, 5s, and 5p orbitals with the valence orbitals of the oxygen and carbon atoms of the three acetylacetonate ligands. This analysis reveals the nature of the Mo-O sigma and pi bonding interactions that are fundamental to the complex's stability and reactivity.
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and energetics of transition metal complexes. researchgate.net DFT calculations on Mo(acac)₃ and related compounds have provided significant insights. Relativistic DFT studies highlight that the β-diketonate ligands in Mo(acac)₃ offer a stable anionic framework for the Mo(III) oxidation state. researchgate.netrsc.org
Computational studies have also uncovered nuances in modeling this specific complex. For instance, some calculations, such as Complete Active Space Self-Consistent Field (CASSCF), have encountered difficulties where the orbital optimization process fails to include all five of the molybdenum 4d orbitals in the active space. osti.gov However, alternative approaches like Weighted-State-Averaged CASSCF (WSA-CASSCF) have successfully resolved this issue, ensuring all relevant d-orbitals are considered and improving the accuracy of the calculated properties. osti.gov DFT is also employed to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's redox behavior and reactivity. nsc.ru
Ligand Field Theory and its Correlation with Spectroscopic Data
Ligand Field Theory (LFT) describes the electronic structure of transition metal complexes by considering the effect of the ligands' electric field on the metal's d-orbitals. In the octahedral-like environment of Mo(acac)₃, the five degenerate d-orbitals of the free Mo³⁺ ion are split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²).
For a d³ ion like Mo³⁺, the three valence electrons occupy the three t₂g orbitals with parallel spins, resulting in a ⁴A₂g ground state. The electronic absorption spectrum of such a complex is characterized by transitions from this ground state to excited quartet states, primarily the ⁴T₂g and ⁴T₁g states. In addition to these spin-allowed transitions, weaker, spin-forbidden transitions to doublet states (²E, ²T₁, ²T₂) are also possible and have been observed in the electronic spectra of similar Mo(III) complexes. chemrxiv.org For some Mo(III) compounds, these spin-flip transitions can lead to phosphorescence in the near-infrared (NIR) region. chemrxiv.org
Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) provide direct probes of the electronic ground state. researchgate.net While apparent g-values from EPR have been reported for Mo(acac)₃, a detailed analysis of its zero-field splitting parameters was not explicitly conducted in those studies. chemrxiv.orgresearchgate.net
Investigation of Magnetic Properties and Anisotropy (referencing similar transition metal acetylacetonates)
Consistent with its d³ configuration containing three unpaired electrons, this compound is a paramagnetic compound. vdoc.pub Its magnetic properties are distinguished by a significant magnetic anisotropy, which is a key feature for applications in materials science, such as the design of single-molecule magnets. berkeley.eduberkeley.edu
The primary source of this anisotropy is a large axial zero-field splitting (ZFS), quantified by the parameter D. For Mo(acac)₃, D has been determined to be -6.3 cm⁻¹. berkeley.eduberkeley.edu The negative sign of D has been confirmed through experimental measurements. researchgate.net This value is notably large compared to the ZFS parameters for analogous first-row transition metal acetylacetonates (B15086760), such as Cr(acac)₃. This enhanced anisotropy is a direct consequence of the greater spin-orbit coupling constant for the heavier 4d element, molybdenum, compared to its 3d counterpart, chromium. berkeley.edu The effective magnetic moment for Mo(III) complexes is typically in the range of 3.7–3.8 Bohr magnetons (B.M.). vdoc.pub
The significant magnetic anisotropy of Mo(III) makes its complexes, including Mo(acac)₃, attractive building blocks for creating molecular clusters with enhanced magnetic properties. berkeley.eduberkeley.edu
| Compound | Metal Ion | d-electron Count | Spin State (S) | Magnetic Behavior | Axial ZFS Parameter (D) |
|---|---|---|---|---|---|
| Cr(acac)₃ | Cr³⁺ | d³ | 3/2 | Paramagnetic | -0.57 cm⁻¹ |
| Mn(acac)₃ | Mn³⁺ | d⁴ | 2 (High Spin) | Paramagnetic | ~ -3.1 cm⁻¹ |
| Fe(acac)₃ | Fe³⁺ | d⁵ | 5/2 (High Spin) | Paramagnetic | -0.14 cm⁻¹ |
| Mo(acac)₃ | Mo³⁺ | d³ | 3/2 | Paramagnetic | -6.3 cm⁻¹ berkeley.eduberkeley.edu |
Note: ZFS values for Cr, Mn, and Fe complexes are provided for comparative context and are sourced from established literature.
Catalytic Applications and Mechanistic Investigations
Homogeneous Catalysis Mediated by Tris(pentane-2,4-dionato-O,O')molybdenum
This compound, or MoO₂(acac)₂, serves as a pivotal catalyst or pre-catalyst in a variety of homogeneous oxidative reactions. Its effectiveness stems from the accessibility of the molybdenum center, which can readily engage with oxidants and substrates to facilitate oxygen atom transfer and other transformations.
The epoxidation of alkenes is a cornerstone of synthetic organic chemistry, providing essential epoxide intermediates. MoO₂(acac)₂ has been identified as a highly active and selective catalyst for this transformation. researchgate.net
The catalytic performance of MoO₂(acac)₂ in epoxidation is substrate-dependent. For the epoxidation of cyclooctene (B146475), the reaction kinetics demonstrate a first-order dependence on the molybdenum catalyst concentration, nearly first-order on the alkene concentration, and zero-order with respect to the oxidant, tert-butyl hydroperoxide (TBHP). rsc.org This indicates that the catalyst and alkene form an intermediate before the rate-determining step, which does not involve the oxidant. Molybdenum-based catalysts are generally noted for their high activity and selectivity in epoxidation reactions. researchgate.netrsc.org
The choice of oxidant and solvent significantly impacts the reaction mechanism and efficiency of MoO₂(acac)₂-catalyzed epoxidation. Computational studies on the epoxidation of ethylene (B1197577) have shown that the reaction pathway differs notably between hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) in an acetonitrile (B52724) solvent. raco.cat
With H₂O₂, the reaction favors an associative pathway where the hydrogen peroxide first inserts into a coordination site of the catalyst's acetylacetonate (B107027) ligand. raco.cat In contrast, when TBHP is the oxidant, a stepwise mechanism is preferred. This pathway involves the insertion of one of the catalyst's Mo=O bonds into the oxidant, forming a key intermediate that subsequently epoxidizes the alkene. raco.cat
Mechanistic investigations, primarily through density functional theory (DFT), have shed light on the intricate steps of oxygen atom transfer. raco.cat
When TBHP is the oxidant for ethylene epoxidation, the process begins with the formation of a heptacoordinate intermediate, MoO(OH)(acac)₂(TBHP-κ²O,O'). This species is the active oxidant that transfers an oxygen atom to the ethylene substrate. raco.cat The calculated activation energy for this transfer is 33.8 kcal/mol. raco.cat
For H₂O₂, the mechanism is different. After the initial formation of a MoO₂(acac)₂·H₂O₂ adduct, the reaction proceeds via an associative pathway with a calculated barrier of 26.7 kcal/mol. raco.cat These computational findings underscore that the nature of the oxidant dictates the specific mechanistic route and the types of intermediates formed during the catalytic cycle. raco.cat A plausible general mechanism involves the initial addition of the peroxide to the catalyst, followed by the addition of the alkene directly across the newly formed peroxo bond to generate the epoxide product. rsc.org
Table 1: Calculated Activation Energies for Ethylene Epoxidation Catalyzed by MoO₂(acac)₂ This interactive table summarizes computational data on reaction barriers with different oxidants.
| Oxidant | Favored Mechanism | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Associative | 26.7 | raco.cat |
| tert-Butyl Hydroperoxide (TBHP) | Stepwise | 33.8 | raco.cat |
While MoO₂(acac)₂ is a versatile oxidation catalyst, its most prominent role in the oxidation of alcohols is as a starting material or pre-catalyst for the synthesis of more complex, highly active catalytic systems. raco.cat Several studies report the synthesis of cis-dioxomolybdenum(VI) complexes from the reaction of MoO₂(acac)₂ with various ligands, such as Schiff bases derived from o-aminophenol and salicylaldehydes. raco.cat These resulting complexes demonstrate good catalytic ability for the selective oxidation of alcohols to their corresponding aldehydes or ketones, utilizing oxidants like hydrogen peroxide. researchgate.netraco.cat The reactions are often highly selective, preventing over-oxidation to carboxylic acids. raco.cat
Furthermore, MoO₂(acac)₂ has been shown to directly catalyze the oxidation of aldehydes to carboxylic acids. In the presence of molecular oxygen, it can effectively and selectively oxidize both linear and aromatic aldehydes under mild conditions, making the process attractive for fine chemical synthesis. medjchem.com
Deoxydehydration (DODH) is a valuable reaction for converting biomass-derived polyols and diols into useful olefins. MoO₂(acac)₂ has been successfully employed as a catalyst in this transformation. In a comparative study of molybdenum-based catalysts for the DODH of 1,2-octanediol (B41855) using triphenylphosphine (B44618) (PPh₃) as a reductant, MoO₂(acac)₂ achieved a 47% yield of 1-octene (B94956) with complete conversion of the starting material. researchgate.net In another example, it catalyzed the DODH of 1-phenylethane-1,2-diol to styrene (B11656) with a 15% yield, highlighting the importance of a ligated molybdenum center for higher efficiency. researchgate.net
Table 2: Catalytic Performance of MoO₂(acac)₂ in Deoxydehydration (DODH) Reactions This interactive table presents research findings on the use of MoO₂(acac)₂ as a DODH catalyst.
| Substrate | Product | Reductant | Yield (%) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| 1,2-octanediol | 1-octene | PPh₃ | 47 | 100 | researchgate.net |
| 1-phenylethane-1,2-diol | styrene | 3-pentanol | 15 | - | researchgate.net |
Deoxydehydration (DODH) Reactions of Diols and Polyols
Catalyst Design and Ligand Environment Effects on Reactivity
Electronic Effects: The electron-donating or electron-withdrawing nature of ligands directly influences the electron density at the molybdenum center. numberanalytics.com For instance, in dioxo-molybdenum(VI) complexes, introducing ligands capable of forming intraligand hydrogen bonds can modulate the redox potentials of the Mo(VI)/Mo(V) couple. The presence of an NH⋯S hydrogen bond in thiophenolato ligands alters the electronic properties and, consequently, the reducibility of the complex. rsc.org Similarly, studies on molybdenum-based catalysts for deoxydehydration reactions revealed that electron-withdrawing para-substituents on the phenol (B47542) arms of salan ligands resulted in enhanced catalytic activity. rsc.org In other systems, attaching electron-withdrawing fluorinated moieties to molybdenum tricarbonyl complexes enhances the Lewis acidity of the molybdenum atom, leading to better epoxidation activity. mdpi.com
The following table summarizes the observed effects of different ligand modifications on molybdenum catalyst reactivity.
| Ligand Modification | System | Observed Effect on Reactivity | Reference(s) |
| Intraligand NH⋯S H-bonding | Dioxo-Mo(VI) with thiophenolato ligands | Modulates Mo(VI)/Mo(V) redox potential | rsc.org |
| Electron-withdrawing para-substituents | Mo-salan complexes | Enhanced catalytic activity in deoxydehydration | rsc.org |
| Fluorinated moieties | Mo-tricarbonyl complexes | Enhanced Lewis acidity and epoxidation activity | mdpi.com |
| Sterically bulky ortho-substituents | Mo-salan complexes | Enhanced catalytic activity in deoxydehydration | rsc.org |
| Rigid ligand backbone | Mo-salan complexes | Impeded catalytic activity | rsc.org |
Proton Coupled Electron Transfer (PCET) Mechanisms in Redox Catalysis
Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are exchanged, often in a concerted elementary step. nih.govosti.gov This mechanism is crucial in many biological and synthetic catalytic cycles, as it allows for the circumvention of high-energy intermediates that would be formed in stepwise electron transfer (ET) and proton transfer (PT) pathways. nih.gov The coordination chemistry of molybdenum lends itself to PCET, with a distinct relationship between the acid-base and redox properties of its complexes. pnas.org
A notable example is the interconversion of a molybdenum ethylene complex to a β-agostic ethyl complex, which proceeds through a net C–H bond-forming PCET reaction. nih.govosti.gov In this system, a cationic molybdenum(III) ethylene complex reacts with a molybdenum ammine complex, resulting in the transfer of a proton and an electron to form the ethyl and amido products. nih.govosti.gov The viability of a PCET pathway in this transformation is supported by electrochemical data and a significant deuterium (B1214612) kinetic isotope effect (kH/kD) of 3.5, which points towards either a concerted mechanism or a rapid, stepwise process where electron transfer is followed by proton transfer. osti.gov
PCET pathways can be modulated by the surrounding chemical environment. acs.org For instance, tethering molybdenum complexes to a polystyrene support can inhibit dimerization, facilitating the regeneration of the active molybdenum(VI) bis-oxo catalyst in an oxidation reaction proposed to involve PCET. nih.gov The thermodynamics of PCET are influenced by factors such as pH, which can alter the driving force of the reaction. nih.gov Understanding and controlling these mechanisms is key to designing efficient molybdenum catalysts for multi-electron, multi-proton transformations. pnas.org
Heterogeneous Catalysis via Immobilization of Molybdenum Acetylacetonate Complexes
To overcome challenges associated with the separation and recycling of homogeneous catalysts, molybdenum acetylacetonate complexes can be immobilized on solid supports. researchgate.net This strategy creates heterogeneous catalysts that are easily recoverable and reusable, contributing to more sustainable and economical chemical processes. mdpi.comresearchgate.net
Selection and Functionalization of Support Materials (e.g., Silica (B1680970), Boehmite Nanoparticles, Sepiolite)
The choice of support material is critical as its properties, such as surface area, porosity, and chemical stability, can significantly influence the performance of the immobilized catalyst. mdpi.com
Silica (SiO₂): Silica is a widely used support due to its high surface area and thermal stability. The surface of silica can be functionalized to anchor molybdenum complexes. Studies on silica-supported molybdenum alkylidyne catalysts have shown that while the supported catalysts were less active than their molecular counterparts, their activity could still be tuned by modifying the electronic properties of the ligands. nih.gov
Boehmite Nanoparticles (BNPs): Boehmite (γ-AlOOH) nanoparticles are attractive supports because of their high surface area and abundant surface hydroxyl groups. cjcatal.comnih.gov These hydroxyl groups facilitate surface modification and covalent grafting of catalytic complexes. cjcatal.comnih.gov For instance, BNPs have been functionalized with agents like 3-(trimethoxysilyl)propylamine to covalently support bis-acetylacetonato-di-oxo molybdenum complexes for alkene epoxidation. researchgate.netcjcatal.com The synthesis method of BNPs (e.g., hydrothermal, sol-gel) affects their morphology and properties, which in turn impacts their suitability as a catalyst support. chemistryjournal.net
Sepiolite (B1149698): This fibrous clay mineral possesses a unique porous structure with channels that can host catalytic species. researchgate.net Natural sepiolite has a high surface area (~300 m²/g) and can be modified, for example, through alumination to increase its cation-exchange capacity and generate Lewis acid sites, making it a versatile support for various catalysts. researchgate.net Manganese oxides supported on sepiolite have been prepared via impregnation and hydrothermal methods for oxidation catalysis. mdpi.com
Immobilization Strategies (e.g., Covalent Grafting, Wet/Dry Impregnation)
The method used to attach the molybdenum complex to the support is crucial for catalyst stability and activity.
Covalent Grafting: This strategy involves forming a strong chemical bond between the support and the catalyst. Typically, the support surface is first modified with a linker molecule. For example, boehmite nanoparticles can be treated with 3-(trimethoxysilyl)propylamine, which then provides an amine group to coordinate with the molybdenum complex. cjcatal.com This covalent linkage helps to prevent the active metal species from detaching from the support during the reaction. researchgate.net
Wet/Dry Impregnation: Wet impregnation is a common and straightforward method for preparing supported catalysts. nih.gov It involves dissolving the catalyst precursor, such as molybdenum acetylacetonate, in a suitable solvent (e.g., ethanol) and mixing it with the support material. iitm.ac.in The solvent is then evaporated, leaving the precursor dispersed on the support surface. iitm.ac.in This technique was used to prepare carbon-supported molybdenum catalysts, which were then sulfided for hydrodesulfurization reactions. iitm.ac.in The parameters of the impregnation process, such as precursor concentration and drying temperature, can be optimized to maximize catalyst performance. nih.gov
Stability, Reusability, and Leaching Studies of Supported Catalysts
A key advantage of heterogeneous catalysts is their potential for long-term use.
Stability and Reusability: Supported molybdenum catalysts often exhibit good stability and can be reused multiple times. For example, a bis-acetylacetonato-di-oxo molybdenum complex supported on functionalized boehmite nanoparticles could be repeatedly used for the epoxidation of cis-cyclooctene. researchgate.net Similarly, a molybdenum complex immobilized on graphene oxide was reused for five cycles with no obvious loss in catalytic activity. mdpi.com
Leaching: A major concern with supported catalysts is the leaching of the active metal into the reaction medium, which reduces catalyst lifetime and can contaminate the product. researchgate.net Weak coordination of the metal to the support is often the primary cause of leaching. researchgate.net Covalent grafting is one strategy employed to minimize this issue. Studies on the immobilization of molybdenum in cementitious binders showed that the primary retention mechanism was the precipitation of powellite (CaMoO₄), which effectively prevented Mo from leaching. nih.gov Research on carbon-supported molybdenum catalysts derived from molybdenum acetylacetonate showed they had higher activity and dispersion compared to those from ammonium (B1175870) molybdate, suggesting the precursor choice can impact the final catalyst's stability and morphology. iitm.ac.in
The table below provides an overview of different supported molybdenum catalyst systems.
| Support Material | Immobilization Strategy | Application | Reusability/Stability | Reference(s) |
| Boehmite Nanoparticles | Covalent Grafting | Alkene Epoxidation | Reusable for multiple cycles | researchgate.net |
| Graphene Oxide | Not specified | Alkene Epoxidation | Reusable for 5 runs with no obvious activity loss | mdpi.com |
| Carbon | Wet Impregnation | Thiophene Hydrodesulfurization | Stable under reaction conditions | iitm.ac.in |
| Cementitious Binders | Spiking/Precipitation | Mo Immobilization | High retention (>74%), Powellite formation prevents leaching | nih.gov |
| Silica | Grafting | Alkyne Metathesis | Stable, but less active than homogeneous analogue | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) in Molybdenum Acetylacetonate Catalysis
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity using mathematical equations. mdpi.combohrium.com In catalysis, QSAR can be a powerful method for predicting the performance of new catalysts, thereby accelerating the design and discovery process and reducing the need for extensive experimental screening. numberanalytics.comacs.org
A QSAR model typically takes the form: Activity = f (Molecular Descriptors) + error bohrium.com
Molecular descriptors are numerical values that characterize the properties of a molecule, such as its topology, electronic properties (e.g., HOMO/LUMO energies), or steric features. nih.gov While extensive QSAR studies have been applied in fields like drug discovery and toxicology, their application in predicting the activity of specific organometallic catalysts like this compound is an emerging area. numberanalytics.comnih.gov
However, the principles of QSAR are directly applicable. For molybdenum-catalyzed epoxidation, for instance, one could develop a QSAR model to predict catalytic turnover frequency based on descriptors of various substituted acetylacetonate ligands. Relevant descriptors might include:
Electronic Descriptors: Hammett constants (σ) of substituents on the acetylacetonate backbone, calculated atomic charges, or HOMO/LUMO energies of the complex.
Steric Descriptors: Sterimol parameters or van der Waals volumes of the substituents.
Topological Descriptors: Indices that describe the connectivity and branching of the ligand structure.
Studies have begun to establish these structure-activity relationships, even without formal QSAR modeling. For example, research on molybdenum(VI) catalysts supported on metal-organic frameworks (MOFs) for cyclohexene (B86901) epoxidation demonstrated that the precise binding mode (monodentate vs. bidentate) and the chemical environment of the support directly impact catalytic activity. osti.govacs.org Similarly, in the deoxydehydration reaction catalyzed by Mo-salan complexes, clear relationships were found between activity and the steric and electronic nature of substituents on the ligands. rsc.org These qualitative and semi-quantitative findings lay the groundwork for developing robust QSAR models. A study on the mutagenic activity of epoxides successfully used molecular structure descriptors and a neural network to classify compounds, demonstrating the potential of such methods in related chemical domains. nih.gov The development of QSAR models for molybdenum acetylacetonate catalysis would represent a significant step towards the rational, in silico design of next-generation catalysts.
Precursor Chemistry in Advanced Materials Synthesis
Application of Tris(pentane-2,4-dionato-O,O')molybdenum in Thin Film Deposition
This compound, also known as molybdenum(III) acetylacetonate (B107027) or Mo(acac)₃, is an organometallic complex that has been explored as a precursor for the deposition of molybdenum-containing thin films. Its utility in vapor deposition techniques stems from its volatility and ability to decompose cleanly to form desired materials. The compound is a dark-purple, crystalline solid that is sublimable, a key characteristic for vapor phase delivery. google.com
Atomic Layer Deposition (ALD) of Molybdenum-Containing Films (e.g., MoS₂, MoNₓ, MoOₓ)
While various molybdenum precursors, such as molybdenum hexacarbonyl and molybdenum chlorides, are utilized in the Atomic Layer Deposition (ALD) of materials like MoS₂, MoNₓ, and MoOₓ, the application of this compound for this purpose is not extensively documented in dedicated research studies. nist.govmdpi.comavs.orgemdgroup.com However, analysis of its fundamental properties and comparison with related metal acetylacetonate complexes used in ALD allows for an understanding of its potential and limitations.
The suitability of a precursor for vapor deposition methods like ALD is critically dependent on its thermal properties, specifically its volatility and thermal stability. An ideal precursor should be sufficiently volatile to allow for consistent transport to the reactor substrate in the gas phase at moderate temperatures, yet stable enough to prevent premature decomposition in the delivery lines.
This compound is a sublimable solid with a melting point of approximately 228-229°C. google.com It undergoes thermal decomposition when heated above this temperature. google.com Thermogravimetric analysis (TGA) has shown that the decomposition of Mo(acac)₃ ultimately results in the formation of molybdenum(VI) oxide (MoO₃). researchgate.net This decomposition behavior is a key factor in its potential use for depositing molybdenum oxide films. A study on the thermal properties of various metal tris-acetylacetonates highlighted that the main factor influencing the volatility of these complexes is the enthalpy of vaporization. mdpi.com While specific vapor pressure data for Mo(acac)₃ is limited, its ability to be sublimed indicates it possesses the necessary volatility for consideration as a vapor deposition precursor. google.com
| Compound | Formula | Melting Point (°C) | Decomposition Product | Key Characteristic |
|---|---|---|---|---|
| This compound(III) | Mo(C₅H₇O₂)₃ | ~228-229 | MoO₃ | Sublimable, air-sensitive solid google.comresearchgate.netwikipedia.org |
| Molybdenyl acetylacetonate (Bis(acetylacetonato)dioxomolybdenum(VI)) | MoO₂(C₅H₇O₂)₂ | 184 (decomposes) | MoO₃ | Used in MOCVD to form α-MoO₃ films researchgate.netsigmaaldrich.com |
The initial stages of ALD, known as nucleation, are critical for achieving uniform and continuous films. Nucleation can be delayed, leading to island growth, which is particularly common for metal deposition. avs.org The chemical nature of the precursor and its interaction with the substrate surface play a significant role. For molybdenum oxide ALD using other precursors, an incubation period or nucleation delay of around 15 cycles has been observed on silicon surfaces. avs.org While specific studies on the nucleation behavior of this compound are lacking, it is expected that the substrate surface preparation would be a critical parameter to control for achieving uniform film growth.
Metal-Organic Chemical Vapor Deposition (MOCVD) Applications
There is more direct evidence for the use of molybdenum acetylacetonate complexes in Metal-Organic Chemical Vapor Deposition (MOCVD). A related compound, molybdenum dioxide acetylacetonate (molybdenyl acetylacetonate), has been successfully used as a precursor to prepare molybdenum oxide films in a horizontal hot-wall MOCVD reactor. researchgate.net In that study, crystalline films of the orthorhombic α-MoO₃ phase were obtained at deposition temperatures between 400°C and 560°C without the need for post-deposition annealing. researchgate.net The best crystalline quality, with a strong (010) preferred orientation, was achieved at a deposition temperature of 560°C. researchgate.net This demonstrates the viability of using acetylacetonate-based molybdenum precursors for the direct synthesis of crystalline oxide thin films via MOCVD.
| Deposition Temperature (°C) | Resulting Film Phase | Key Observation |
|---|---|---|
| 350 - 399 | Amorphous or mixed phase | Lower crystallinity |
| 400 - 560 | α-MoO₃ (Orthorhombic) | Crystalline films obtained directly |
| 560 | α-MoO₃ (Orthorhombic) | Best crystalline quality with strong (010) orientation |
Utilization as Single-Source Precursors for Metal Alloy and Carbide Formation (e.g., Fe-Mo Alloys, Molybdenum Carbides)
A single-source precursor is a compound that contains all the necessary elements for the final material, simplifying the deposition process. While various compounds have been investigated as single-source precursors for materials like MoS₂ and molybdenum carbides, there is limited to no specific information in the scientific literature detailing the use of this compound for the formation of iron-molybdenum (Fe-Mo) alloys or molybdenum carbides. rsc.orgmdpi.comrsc.org The synthesis of molybdenum carbides often involves the pyrolysis of hybrid precursors, for example, those derived from ammonium (B1175870) heptamolybdate and organic amines, or the use of molybdenum oxides with a separate carbon source. mdpi.comrsc.org The composition of this compound, which contains molybdenum, carbon, and oxygen, theoretically makes it a candidate for forming molybdenum oxide carbides, but its utility for producing pure metal alloys or phase-pure carbides via a single-source approach has not been established.
Comparative and Derivative Studies of Tris Pentane 2,4 Dionato O,o Molybdenum
Impact of Ligand Modification on Structure and Reactivity
The substitution of the classic pentane-2,4-dionato (acac) ligand with analogues bearing different functional groups has a profound impact on the resulting molybdenum complex's stereochemistry, electronic structure, and chemical behavior. These modifications allow for the fine-tuning of the complex's properties for various applications.
Hexafluoropentane-2,4-dionato (hfac) Analogues
Replacing the methyl groups of the acac ligand with trifluoromethyl (CF₃) groups yields the hexafluoropentane-2,4-dionato (hfac) ligand. The resulting molybdenum complex, Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κ² O,O′)molybdenum(III), or Mo(hfac)₃, exhibits significant differences from its acac counterpart. The strong electron-withdrawing nature of the CF₃ groups makes the hfac ligand a weaker donor and increases the Lewis acidity of the molybdenum center. wikipedia.org
Structurally, Mo(hfac)₃ features a molybdenum(III) atom surrounded by three chelating hfac ligands, creating a three-bladed propeller-like arrangement. nih.gov Its crystal structure is remarkably similar to the trigonal form of the chromium(III) analogue, Cr(hfac)₃. nih.gov However, they crystallize in different space groups, with Mo(hfac)₃ in the R3 space group and Cr(hfac)₃ in the higher-symmetry Pc1 space group. nih.gov This structural similarity highlights how the coordination geometry is largely dictated by the ligand shape, even with different metal centers. The increased volatility and Lewis acidity of metal(hfac) complexes compared to metal(acac) complexes are well-documented. wikipedia.org
| Parameter | [Mo(C₅HF₆O₂)₃] nih.gov | Cr(hfac)₃ Analogue nih.gov |
|---|---|---|
| Formula | [Mo(C₅HF₆O₂)₃] | [Cr(C₅HF₆O₂)₃] |
| Crystal System | Trigonal | Trigonal |
| Space Group | R3 | P3̅c1 |
| a (Å) | 18.4876 (10) | - |
| c (Å) | 11.5021 (7) | - |
| Z | 6 | - |
Nitropentane-2,4-dionato Analogues
The acetylacetonate (B107027) ligand's quasi-aromatic character allows it to undergo electrophilic substitution reactions. wikipedia.org A key example is the nitration of the central methine (CH) group of the chelate ring. While extensively studied for other metals, such as in the conversion of Co(acac)₃ to Co(acac-NO₂)₃, this modification can also be applied to molybdenum complexes. wikipedia.org
Sterically Hindered or Substituted β-Diketonate Ligands (e.g., 6-methylheptane-2,4-dionato)
Introducing bulky substituents onto the β-diketonate ligand framework imposes significant steric constraints that influence the coordination geometry and reactivity of the molybdenum complex. Molybdenum(IV) complexes supported by sterically hindered ligands, such as those with tert-butyl groups (e.g., tBudiket), have been synthesized and characterized. nih.govrsc.org
These steric demands can affect the metal's coordination number and geometry. For instance, analysis of Mo(IV) dichloride complexes with β-diketonate ligands showed distorted octahedral geometries. nih.gov The chelate ring formed by the diketonate ligand and the molybdenum center can deviate significantly from planarity, a distortion influenced by the electronic properties of the ligand's substituents. It has been proposed that this deviation arises from orbital overlap between the ligand's HOMO and an empty d-orbital on the metal. nih.gov Increasing the electron-donating ability of the ligand's substituents, as with tert-butyl groups, enhances this interaction and can increase the bending of the chelate ring. nih.gov Such steric encumbrance is a key strategy for modulating the catalytic activity of base metal complexes by disfavoring certain reaction pathways. rsc.org
Comparison with Acetylacetonate Complexes of Other Transition Metals (e.g., Cr, Mn, Fe, Co, Ru, Os, Al, V)
Comparing Mo(acac)₃ to the acetylacetonate complexes of other transition metals provides valuable insights into how the identity of the central metal ion governs the structural and electronic properties of an otherwise identical ligand environment.
Structural Isomorphism and Polymorphism Across Metal Series
Tris(acetylacetonate) complexes of trivalent metals, M(acac)₃, often exhibit similar octahedral structures. For example, the colorless aluminium acetylacetonate, Al(acac)₃, and the red, high-spin iron(III) acetylacetonate, Fe(acac)₃, are structurally similar to other tris-complexes. wikipedia.org These complexes typically feature the metal ion coordinated to the six oxygen atoms of the three bidentate acac ligands in a nearly octahedral geometry.
However, subtle differences and polymorphism (the ability to exist in multiple crystal forms) are common across the series. While many M(acac)₃ complexes are isostructural, distortions from ideal octahedral symmetry can occur due to factors like the metal's ionic radius and electronic effects. A notable example is Mn(acac)₃, which exhibits a distorted octahedral structure due to the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in electronically degenerate states. wikipedia.orgumb.edu This effect leads to a tetragonal elongation or compression, with two Mn-O bonds being significantly longer or shorter than the other four. wikipedia.org In contrast, Cr(acac)₃ is a more typical octahedral complex. wikipedia.org The ability of Ru(III) to form a stable tris(acetylacetonate) complex further extends these structural comparisons. wikipedia.org
| Complex | Metal Ion | d-Electron Count | Common Spin State | Structural Features |
|---|---|---|---|---|
| Cr(acac)₃ | Cr(III) | d³ | - (3 unpaired electrons) wikipedia.org | Typical octahedral geometry. wikipedia.org |
| Mn(acac)₃ | Mn(III) | d⁴ | High-spin wikipedia.org | Distorted octahedron (Jahn-Teller effect). wikipedia.orgumb.edu |
| Fe(acac)₃ | Fe(III) | d⁵ | High-spin (5 unpaired electrons) wikipedia.orgazom.com | Octahedral, isostructural with Al(acac)₃. wikipedia.org |
| Co(acac)₃ | Co(III) | d⁶ | Low-spin (diamagnetic) | Octahedral. |
| Al(acac)₃ | Al(III) | - (p-block) | Diamagnetic | Octahedral, reference for structural comparison. wikipedia.org |
Comparative Electronic Structures and Ligand Field Effects
The electronic properties of transition metal acetylacetonate complexes are dictated by the ligand field, which describes how the electrostatic interaction between the metal's d-orbitals and the ligands lifts the degeneracy of the d-orbitals. umb.edu In an octahedral environment, the d-orbitals split into a lower-energy t₂g set and a higher-energy e₉ set. umb.edu The energy separation is known as the crystal field splitting energy (10Dq).
This splitting determines the electronic configuration and magnetic properties of the complex. For a d⁴ ion like Mn(III) in Mn(acac)₃, the electrons adopt a high-spin configuration (t₂g)³(e₉)¹, resulting in four unpaired electrons and paramagnetism. umb.eduazom.com This configuration, with an unevenly filled e₉ set, is responsible for the Jahn-Teller distortion. umb.edu Similarly, Fe(acac)₃ is a high-spin d⁵ complex with five unpaired electrons. wikipedia.org In contrast, Co(acac)₃ is a d⁶ complex that is typically low-spin and diamagnetic. The ligand field theory is essential for interpreting the properties of these complexes, as there is no fundamental difference between metal complexes that share the same electronic configuration. researchgate.net The ligand field can also be manipulated to control the redox activity of the acac ligand itself, demonstrating that it is not always an "innocent" spectator ligand. rsc.orgchemrxiv.orgrsc.org
Divergences and Similarities in Catalytic Performance
The catalytic utility of tris(pentane-2,4-dionato-O,O')molybdenum(III), also known as molybdenum(III) acetylacetonate [Mo(acac)₃], and its Group 6 counterparts, chromium and tungsten β-diketonates, is extensive. These complexes are recognized for their catalytic characteristics in various homogeneous reactions, including polymerization, oxidation, hydrogenation, and epoxidation. google.comgoogle.com While sharing a common structural motif, their catalytic performance often exhibits significant divergences stemming from the intrinsic properties of the central metal ion.
Molybdenum-based catalysts, in particular, have demonstrated high activity in a range of reactions. For instance, dioxomolybdenum(VI) complexes with acetylacetonato-type ligands are active catalysts for the dehydration of alcohols, such as converting 1-phenylethanol (B42297) to styrene (B11656). researchgate.net In epoxidation reactions using alkyl hydroperoxides, the general order of catalytic activity is often cited as Mo > W > Ti > V, highlighting the superior performance of molybdenum. mdpi.com Commercially available molybdenum compounds like [MoO₂(acac)₂] are known to be highly active and selective epoxidation catalysts. mdpi.com Molybdenum complexes have also been investigated for the catalytic epoxidation of cyclohexene (B86901) and for solvent-free ketone hydrogenations. researchgate.net
Comparatively, tungsten-based analogues often show lower or different catalytic activity. In oxygen atom transfer (OAT) reactions, tungsten(VI) model complexes have been studied less frequently than their molybdenum counterparts, and they typically exhibit lower catalytic activity. acs.org This difference is often attributed to the higher reduction potential of tungsten, making the reduction of the metal center, a key step in many catalytic cycles, more challenging. acs.org However, this is not a universal rule. In some systems, such as with pyridine-2-thiolate (B1254107) ligands, tungsten catalysts have shown significantly higher activity than their molybdenum analogues in the oxidation of phosphines. acs.org Tungsten polyoxometallates have also been noted as effective photocatalysts for water purification. researchgate.net
Chromium β-diketonate complexes, such as (salen)Cr(III)X, have found application as catalysts for the copolymerization of carbon dioxide and epoxides, and chromium monocyclopentadienyl complexes are useful as olefin polymerization catalysts. researchgate.net
The catalytic behavior of these complexes is not solely dependent on the metal center but is also influenced by the ligand environment. For example, the catalytic activity of dioxomolybdenum complexes can be tuned by the electronic effects of substituents on the ligand. nih.gov The choice of solvent and oxidant also plays a crucial role. For instance, molybdenum hydrazonato complexes showed excellent activity and selectivity in cyclooctene (B146475) epoxidation using either tert-butylhydroperoxide (TBHP) in water or in decane. mdpi.com
The table below summarizes the comparative catalytic performance of Group 6 metal β-diketonate complexes in various reactions based on research findings.
| Metal | Complex Type | Reaction Type | Substrate | Key Findings | Citation |
|---|---|---|---|---|---|
| Molybdenum (Mo) | This compound(III) [Mo(acac)₃] | General Catalysis | Various | Possesses catalytic characteristics for polymerization, oxidation, hydrogenation, amination, hydration, or epoxidation reactions. | google.comgoogle.com |
| Molybdenum (Mo) | Dioxomolybdenum(VI) acetylacetonate-type | Dehydration | 1-Phenylethanol | Active catalyst for dehydration to styrene. | researchgate.net |
| Molybdenum (Mo) | [MoO₂(acac)₂] | Epoxidation | Olefins (e.g., Cyclooctene) | Highly active and selective catalyst. Generally more active than tungsten analogues. | mdpi.com |
| Molybdenum (Mo) | Molybdenum Complexes | Epoxidation | Cyclohexene | Reported as an effective catalyst. | researchgate.net |
| Tungsten (W) | Tungsten(VI) OAT models | Oxygen Atom Transfer (OAT) | Phosphines | Generally lower catalytic activity than molybdenum analogues due to higher reduction potential. | acs.org |
| Tungsten (W) | [WO₂(PyS)₂] | Oxygen Atom Transfer (OAT) | PPh₃, PMe₃ | Demonstrated higher catalytic activity than the molybdenum analogue in this specific system. | acs.org |
| Chromium (Cr) | (salen)Cr(III)X | Copolymerization | CO₂ and Epoxides | Effective catalyst for this specific polymerization. | researchgate.net |
| Chromium (Cr) | Chromium monocyclopentadienyl complexes | Olefin Polymerization | Olefins | Useful as catalysts for olefin polymerization. | researchgate.net |
General Principles of β-Diketonate Coordination Chemistry for Group 6 Metals
The coordination chemistry of β-diketonate ligands with Group 6 metals (Chromium, Molybdenum, and Tungsten) is governed by several fundamental principles related to the nature of the ligand, the properties of the metal ion, and the resulting complex's geometry and stability.
β-Diketones are versatile ligands that typically exist in a keto-enol tautomeric equilibrium. nih.gov Upon coordination to a metal ion, they almost exclusively adopt the enolic form, deprotonate, and act as bidentate, chelating O,O-donors to form a stable six-membered chelate ring. researchgate.net This chelation effect contributes significantly to the thermodynamic stability of the resulting metal complexes. The general structure of these complexes is M(β-diketonate)ₙ, where 'M' is the metal ion and 'n' is typically 2 or 3, depending on the metal's oxidation state and coordination number. For trivalent Group 6 ions like Mo(III) and Cr(III), this results in neutral, octahedral [M(β-diketonate)₃] complexes. nih.gov
For Group 6 metals, the coordination geometry is most commonly octahedral for M(III) and M(VI) oxidation states. In complexes like this compound(III), the Mo(III) ion is in an octahedral {MO₆} coordination environment. nih.govresearchgate.net In higher oxidation states, such as for Mo(VI) or W(VI), dioxo-species like [MO₂(β-diketonate)₂] (M=Mo, W) are common. researchgate.netacs.org These complexes typically feature a cis-dioxo core, which is confirmed by characteristic M=O vibrations in their IR spectra. researchgate.net
A key similarity between molybdenum and tungsten complexes arises from the lanthanide contraction. The ionic radii of Mo(V) and W(V), for instance, are very similar, leading to comparable metal-ligand bond lengths in their analogous complexes. nih.govacs.org For example, in a series of β-diketiminate (a related N,N-donor ligand) complexes, the M-O bond distances for [Mo(V)OCl₂(BDI)] and [W(V)OCl₂(BDI)] were found to be very similar. nih.govacs.org This structural similarity, however, does not always translate to similar reactivity, as their redox properties can differ significantly. acs.org The investigation of low-valent molybdenum complexes with such anionic ligands is also crucial for understanding molybdenum's role in biological systems, such as the iron-molybdenum cofactor of nitrogenase. researchgate.net
Future Research Trajectories and Interdisciplinary Opportunities
Rational Design of Molybdenum(III) Acetylacetonate (B107027) Derivatives with Tunable Properties for Specific Applications
The inherent structure of Mo(acac)3 offers a versatile platform for the rational design of derivatives with tailored electronic and catalytic properties. By strategically modifying the acetylacetonate ligand, researchers can fine-tune the characteristics of the resulting complex for specific applications.
Future research should focus on the synthesis and characterization of Mo(acac)3 derivatives with modified β-diketonate ligands. Introducing electron-withdrawing or electron-donating groups to the acetylacetonate backbone can systematically alter the electron density at the molybdenum center. This, in turn, influences the redox potential and Lewis acidity of the complex, which are critical parameters for catalytic activity. For instance, the catalytic performance of molybdenum complexes in epoxidation reactions can be significantly influenced by the electronic environment of the metal center. researchgate.netresearchgate.net The design of catalysts with stable, mononuclear molybdenum sites is a key challenge due to the tendency of molybdenum species to oligomerize under reaction conditions. researchgate.net The rational design of ligands that stabilize single molybdenum sites is a crucial area for advancement. researchgate.net
Furthermore, the synthesis of chiral Mo(acac)3 derivatives presents an exciting opportunity for asymmetric catalysis. By incorporating chiral substituents onto the acetylacetonate ligand, it may be possible to develop catalysts for enantioselective transformations, a highly sought-after capability in the pharmaceutical and fine chemical industries. An example of this approach has been demonstrated with other metal acetylacetonate complexes. researchgate.net
The exploration of these rationally designed derivatives will require a synergistic approach combining organic synthesis, coordination chemistry, and advanced spectroscopic and electrochemical characterization techniques.
Exploration of Novel Precursor Roles in Emerging Advanced Material Systems
Mo(acac)3 has already demonstrated its utility as a precursor for the deposition of molybdenum-containing thin films, such as molybdenum oxides (MoOx) and molybdenum disulfide (MoS2). researchgate.net However, its potential extends far beyond these established applications. Future research should explore the use of Mo(acac)3 and its derivatives as precursors for a new generation of advanced materials.
One particularly promising area is the synthesis of single-atom catalysts (SACs) . SACs represent the ultimate in catalyst efficiency, with every metal atom acting as an active site. nih.gov The controlled thermal decomposition of Mo(acac)3 on various support materials could provide a route to atomically dispersed molybdenum atoms. researchgate.netosti.gov Research in this area would involve the careful selection of support materials and decomposition conditions to achieve stable and highly active single-atom catalysts for a range of reactions, including those relevant to sustainable energy solutions. osti.govnih.gov
Another emerging field is the use of Mo(acac)3 as a dopant or precursor in the fabrication of perovskite-based materials . While some studies have investigated the interface between perovskites and molybdenum oxides, indicating potential instability, the controlled introduction of molybdenum into perovskite structures could lead to novel electronic and optical properties. acs.org Research is needed to understand and control the interactions between Mo(acac)3-derived species and perovskite lattices to unlock new functionalities. acs.orgrsc.org
The versatility of Mo(acac)3 also makes it a candidate for creating novel composite and hybrid materials . By co-depositing Mo(acac)3 with other metal-organic precursors, it may be possible to synthesize multi-metal oxide or sulfide (B99878) thin films with unique synergistic properties.
Integration of Advanced Computational Methods for Predictive Understanding of Reactivity and Structure
Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining a deeper understanding of the electronic structure, bonding, and reactivity of molecules like Mo(acac)3. acs.orgacs.orgresearchgate.net Future research should increasingly integrate these computational approaches to guide experimental efforts and accelerate the discovery of new applications.
DFT calculations can be employed to predict the geometric and electronic structures of novel Mo(acac)3 derivatives, providing insights into how ligand modifications will affect their properties. rsc.orgresearchgate.netrsc.org This predictive capability can help to prioritize synthetic targets and streamline the design process for catalysts with specific characteristics. For example, computational studies can elucidate the impact of ligand substituents on the HOMO-LUMO gap, which is crucial for understanding the electronic and optical properties of the complexes. researchgate.net
Furthermore, computational modeling can be used to investigate the mechanisms of reactions involving Mo(acac)3, both in its role as a catalyst and as a precursor. nih.gov Simulating the thermal decomposition pathways of Mo(acac)3 can provide valuable information for optimizing the conditions for thin film deposition and the synthesis of nanomaterials. nih.govmdpi.comrsc.org Understanding the reaction mechanisms at a molecular level is essential for the rational design of more efficient and selective processes.
The synergy between computational prediction and experimental validation will be a hallmark of future research in this area, enabling a more targeted and efficient exploration of the chemical space accessible from Mo(acac)3.
Development of Sustainable and Scalable Synthetic Methodologies for Industrial Relevance
For Mo(acac)3 and its derivatives to find widespread industrial application, the development of sustainable and scalable synthetic methods is paramount. Traditional laboratory-scale syntheses often rely on processes that are not easily or economically translated to large-scale production. google.com
Future research should focus on developing "green" synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. nih.gov This could involve exploring solvent-free reaction conditions or the use of more environmentally benign solvents. For instance, processes that utilize water as a solvent and avoid the use of organic solvents are highly desirable. google.comgoogle.com
The development of continuous flow synthesis methods offers a promising pathway to scalable and controlled production of metal acetylacetonates (B15086760). Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processes.
Moreover, exploring alternative starting materials for the synthesis of Mo(acac)3 is another important research direction. A patented method describes a commercially practicable synthesis of molybdenum (III) beta-diketone complexes starting from molybdenum hexacarbonyl. google.com Investigating more abundant and less expensive molybdenum sources could significantly reduce the cost of production, making Mo(acac)3 a more attractive option for industrial applications.
The successful development of such methodologies will require interdisciplinary collaboration between chemists and chemical engineers to address both the fundamental chemistry and the practical challenges of process scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
